

# Physical and chemical characteristics of phenylene diacetate compounds

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## Compound of Interest

Compound Name: Diethyl 2,2'-(1,4-phenylene)diacetate

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylene Diacetate Compounds

## Introduction

Phenylene diacetates are a group of aromatic esters derived from the diacetylation of the three isomers of dihydroxybenzene (hydroquinone, resorcinol, and catechol) or diaminobenzene. The isomers—ortho (o-), meta (m-), and para (p-)-phenylene diacetate—share the same molecular formula,  $C_{10}H_{10}O_4$ , and molecular weight, but differ in the substitution pattern on the benzene ring, which leads to distinct physical, chemical, and biological properties. These compounds serve as valuable intermediates in organic synthesis and are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of their core characteristics, experimental protocols, and key chemical reactions.

## Physical and Chemical Properties

The physical and chemical properties of phenylene diacetate isomers are dictated by the relative positions of the two acetate groups on the phenyl ring. The para-isomer, in particular, is noted for its molecular symmetry.<sup>[1][2][3]</sup>

Table 1: Quantitative Data for Phenylene Diacetate Isomers

Property	o-Phenylene Diacetate	m-Phenylene Diacetate	p-Phenylene Diacetate
Synonyms	1,2-Diacetoxybenzene; Catechol diacetate	1,3-Diacetoxybenzene; Resorcinol diacetate[4]	1,4-Diacetoxybenzene; Hydroquinone diacetate[5]
CAS Number	635-67-6	108-58-7[4]	1205-91-0[5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub> [4]	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub> [1][3][5]
Molecular Weight	194.18 g/mol	194.18 g/mol [4][6]	194.18 g/mol [1][3]
Appearance	-	-	Colorless solid/plate-like crystals[3]
Melting Point	-	-	124 °C (397 K)[2][3]
Density (Dx)	-	-	1.303 Mg m <sup>-3</sup> [3]
Crystal System	-	-	Monoclinic[1][3]
Space Group	-	-	P2 <sub>1</sub> /c[1][3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of phenylene diacetate isomers.

p-Phenylene Diacetate:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Chemical shifts (δ) are observed at 6.97 ppm (doublet, 4H) for the aromatic protons and 2.255 ppm (singlet, 6H) for the methyl protons of the acetate groups.[1][2][3]
- IR (KBr, cm<sup>-1</sup>): Key absorption bands are found at 1763 (C=O stretching), 1505, 1369, 1215, 1175, and 920.[1][2][3]

## Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of phenylene diacetate compounds.

## Synthesis of Phenyl Acetate (General Procedure)

This protocol for phenyl acetate can be adapted for the synthesis of phenylene diacetate isomers from their corresponding dihydroxybenzene precursors (e.g., hydroquinone for the para-isomer).<sup>[7]</sup>

- **Dissolution:** Add the dihydroxybenzene precursor (e.g., 1.20 g of hydroquinone) to a 25 mL round-bottom flask.<sup>[7]</sup>
- **Base Addition:** Add a 4 mol dm<sup>-3</sup> aqueous solution of NaOH (5 mL) with swirling to dissolve the solid, forming the water-soluble sodium salt.<sup>[7]</sup>
- **Acylation:** Place the flask in an ice bath, add a magnetic stirrer, and introduce acetic anhydride (1.5 mL) dropwise using a Pasteur pipette.<sup>[7]</sup>
- **Reaction:** Stir the mixture for 5 minutes after the addition is complete.<sup>[7]</sup>
- **Extraction:** Transfer the reaction mixture to a separating funnel and extract with a suitable organic solvent like dichloromethane.<sup>[7]</sup>
- **Washing:** Wash the combined organic extracts with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.<sup>[7]</sup>
- **Drying and Evaporation:** Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.<sup>[7]</sup>

## Purification by Recrystallization

Single crystals of p-phenylene diacetate suitable for X-ray diffraction can be obtained through recrystallization from ethanol.<sup>[2][3]</sup> This is a standard method to achieve high purity.

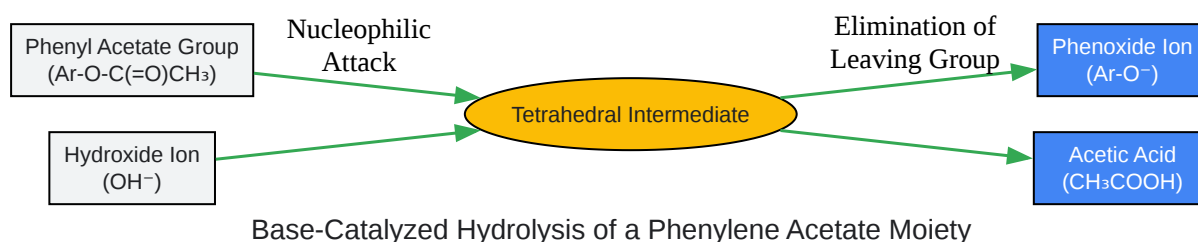
## Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the detection and quantification of phenylene compounds in various matrices.[8][9]

- **Mobile Phase Preparation:** A typical mobile phase consists of a mixture of acetonitrile and an ammonium acetate solution (e.g., 10:90 v/v).[8] The pH is adjusted as needed (e.g., to 6.5). [8]
- **Sample Preparation:** Biological or chemical samples are prepared by liquid-liquid extraction. For instance, a sample is mixed with an internal standard, 0.1 N NaOH, and an extraction solvent like chloroform. The mixture is vortexed, and the organic layer is separated and dried under nitrogen. The residue is then reconstituted in the mobile phase for injection.[8]
- **Chromatographic Conditions:** Isocratic separation is performed on a C18 silica gel column with a constant flow rate (e.g., 1 mL/minute).[8]
- **Detection:** A UV/VIS detector set at an appropriate wavelength (e.g., 240 nm) is used for detection and quantification.[8]

## Key Chemical Reactions: Hydrolysis

The hydrolysis of phenylene diacetates is a characteristic reaction of esters. The base-catalyzed hydrolysis of phenyl acetate, a related compound, proceeds via nucleophilic acyl substitution to yield phenol and acetate.[10] This reaction is first-order and its rate is linearly correlated with the concentration of hydroxide ions.[10] The formation of acetic acid during hydrolysis can be monitored spectrophotometrically.[11]



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Caption: Workflow of the base-catalyzed hydrolysis of a phenyl acetate group.

## Applications in Drug Development

While phenylene diacetates themselves are primarily synthetic intermediates, related structures such as phenylacetamide derivatives have been investigated as potential anticancer agents.

[12] Acetamide derivatives, in general, are recognized for their potential in developing compounds with diverse biological activities.[13] The azido moiety, which can be introduced into molecules via reactions involving reagents like phenyliodine(III) diacetate (PIDA), is often added to lead compounds in drug discovery to enhance biological activity.[14]

## Safety and Handling

Phenylene diacetate compounds require careful handling in a laboratory setting.

- General Hazards: May cause skin, eye, and respiratory tract irritation.[15][16][17] The toxicological properties have not been fully investigated for all isomers.[16][17]
- p-Phenylene Diacetate: Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[18]
- Handling Precautions: Use in a well-ventilated area, such as under a fume hood.[15] Wear suitable personal protective equipment (PPE), including gloves and eye protection.[16][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][20]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][20] Keep away from incompatible materials such as oxidizing agents, acids, and alkalis.[15][16]

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